molecular formula C8H13N3O B8537815 2-(4-Pyrimidinylamino)-1-butanol CAS No. 446273-80-9

2-(4-Pyrimidinylamino)-1-butanol

Cat. No.: B8537815
CAS No.: 446273-80-9
M. Wt: 167.21 g/mol
InChI Key: SDWVCCMEJDQHRJ-UHFFFAOYSA-N
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Description

2-(4-Pyrimidinylamino)-1-butanol is a synthetic organic compound featuring a butanol backbone substituted with a pyrimidinylamino group at the second carbon. Pyrimidine derivatives are widely studied due to their relevance in nucleic acid chemistry and medicinal applications.

Properties

CAS No.

446273-80-9

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(pyrimidin-4-ylamino)butan-1-ol

InChI

InChI=1S/C8H13N3O/c1-2-7(5-12)11-8-3-4-9-6-10-8/h3-4,6-7,12H,2,5H2,1H3,(H,9,10,11)

InChI Key

SDWVCCMEJDQHRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Molecular Weight (g/mol) Functional Groups Key Structural Features
2-(4-Pyrimidinylamino)-1-butanol 181.22 Hydroxyl, Pyrimidinylamino Butanol chain + aromatic pyrimidine ring
1-Butanol 74.12 Hydroxyl Simple primary alcohol
Butanoic acid 88.11 Carboxylic acid Oxidation product of 1-butanol
4-Amino-1-butanol 89.14 Hydroxyl, Amine Linear chain with amine substitution

Key Observations :

  • Compared to 4-amino-1-butanol, the pyrimidine ring enhances steric bulk and electronic complexity.

Atmospheric Reactivity and Stability

Evidence from atmospheric studies highlights differences in environmental behavior:

  • 1-Butanol: Volatile and prone to atmospheric oxidation, forming butanoic acid (peak emissions: 2500 pptv) . Nighttime nitrate radical reactions may further degrade it.
  • Butanoic acid: A secondary product of 1-butanol oxidation, with peak mixing ratios (100 pptv) linked to boundary layer dynamics .
  • This compound: The pyrimidine ring and amino group likely reduce volatility compared to 1-butanol.

Key Findings :

  • The pyrimidine moiety in the target compound may confer bioactivity, contrasting with 1-butanol’s industrial utility.
  • Unlike butanoic acid, the target compound’s amino and hydroxyl groups could enable bifunctional reactivity in synthetic chemistry.

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